2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multiple steps:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.
Formation of the Pyrazole Ring: This involves the cyclization of appropriate precursors to form the pyrazole ring.
Amide Formation: The final step involves the formation of the amide bond between the benzamide and the pyrazole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the amide.
Substitution: The bromine atom on the benzene ring makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophiles like amines or thiols could be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the pyrazole and pyridine rings.
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide: Lacks the bromine and methoxy groups.
Uniqueness
The unique combination of the bromine, methoxy, pyrazole, and pyridine groups in 2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-Bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide, with the CAS number 2034228-92-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H17BrN4O2 with a molecular weight of 401.3 g/mol. The structure includes a bromine atom, a methoxy group, and a pyrazole moiety attached to a benzamide core, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole structures exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The specific activity of 2-bromo derivative remains to be fully characterized but aligns with the promising profiles of similar pyrazole compounds.
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have demonstrated that certain pyrazole-linked compounds can inhibit CDK2 with IC50 values in the nanomolar range, suggesting a potent effect on cell cycle progression .
Study on Antitumor Activity
In a recent study published in Molecules, several derivatives including those similar to 2-bromo-5-methoxy-N-(...) were synthesized and tested against various cancer cell lines. The results showed that compounds with specific substitutions on the pyrazole ring exhibited enhanced antitumor activity compared to their unsubstituted counterparts . The study provided a comprehensive analysis of structure–activity relationships (SAR), indicating that modifications in the pyrazole moiety can significantly affect biological outcomes.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-23-13(8-17(22-23)12-4-3-7-20-10-12)11-21-18(24)15-9-14(25-2)5-6-16(15)19/h3-10H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKJCBKOEHEWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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